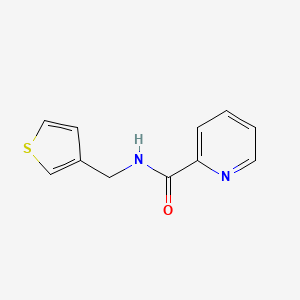

N-(thiophen-3-ylmethyl)picolinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(thiophen-3-ylmethyl)picolinamide: is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. The compound is characterized by the presence of a thiophene ring attached to a picolinamide moiety, which contributes to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-3-ylmethyl)picolinamide typically involves the reaction of thiophen-3-ylmethanol with picolinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the picolinoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

N-(thiophen-3-ylmethyl)picolinamide undergoes various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Thiophen-3-ylmethylamine.

Substitution: Halogenated or nitrated derivatives of the thiophene ring.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : N-(thiophen-3-ylmethyl)picolinamide serves as a precursor in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical transformations allows researchers to explore new molecular architectures.

Biology

- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes related to oxidative stress, such as superoxide dismutase and catalase. These interactions can modulate cellular responses to oxidative damage.

- Receptor Modulation : this compound interacts with multiple receptors, influencing signaling pathways associated with cell survival and proliferation, particularly the PI3K/Akt pathway.

Medicine

- Anti-inflammatory Properties : Studies indicate that this compound can reduce pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary investigations have demonstrated antimicrobial properties against various bacterial strains, positioning it as a candidate for developing new antibiotics.

- Anticancer Potential : Research has indicated that this compound may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines, warranting further exploration in cancer therapy.

Industry

- Material Science : The compound is being investigated for its applications in the development of organic semiconductors and light-emitting diodes (LEDs), leveraging its electronic properties.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Inhibits proliferation of cancer cells |

Case Study 1: Enzyme Inhibition

In a study focused on enzyme inhibition, this compound was found to significantly inhibit superoxide dismutase activity. This inhibition correlated with a reduction in ROS levels within cellular environments, indicating potential applications in managing oxidative stress-related diseases.

Case Study 2: Anticancer Activity

Another investigation evaluated the anticancer properties of this compound. It demonstrated an ability to induce apoptosis in specific cancer cell lines with an IC50 value suggesting effective concentrations for tumor growth inhibition. These findings highlight the need for further preclinical evaluations to establish therapeutic efficacy.

Mecanismo De Acción

The mechanism of action of N-(thiophen-3-ylmethyl)picolinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

- N-(thiophen-2-ylmethyl)picolinamide

- N-(furan-3-ylmethyl)picolinamide

- N-(pyridin-3-ylmethyl)picolinamide

Uniqueness

N-(thiophen-3-ylmethyl)picolinamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, as it can exhibit different reactivity and biological activity compared to its analogs.

Actividad Biológica

N-(thiophen-3-ylmethyl)picolinamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, highlighting key research findings, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a thiophene ring attached to a picolinamide moiety, which contributes to its unique electronic and steric properties. This structural configuration is significant for its biological interactions and therapeutic potential.

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It has been shown to modulate the activity of enzymes involved in oxidative stress response, such as superoxide dismutase and catalase, indicating its potential role in protecting cells from oxidative damage. Additionally, it can activate signaling pathways associated with cell survival and proliferation, notably the PI3K/Akt pathway.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies demonstrate its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism involves the inhibition of microbial growth through enzyme inhibition or disruption of cellular processes essential for survival.

Anticancer Properties

The compound has been evaluated for its anticancer effects, particularly against different cancer cell lines. It has shown promise in inducing apoptosis (programmed cell death) in cancer cells by modulating key biochemical pathways related to cell growth. The specific mechanisms include:

- Inhibition of cancer cell proliferation : By interfering with cell cycle progression.

- Induction of apoptosis : Through activation of caspases and other apoptotic factors.

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Efficacy : A study reported that the compound inhibited the growth of Staphylococcus aureus with an IC50 value of 15 µM, showcasing its potential as an antimicrobial agent.

- Anticancer Activity : In vitro studies demonstrated that this compound reduced the viability of lung carcinoma cells by 70% at a concentration of 20 µM after 48 hours of treatment.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| N-(thiophen-2-ylmethyl)picolinamide | Moderate | Low | Lacks thiophene ring stability |

| N-(furan-3-ylmethyl)picolinamide | High | Moderate | Furan ring increases reactivity |

| This compound | High | High | Distinct electronic properties from thiophene |

Propiedades

IUPAC Name |

N-(thiophen-3-ylmethyl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c14-11(10-3-1-2-5-12-10)13-7-9-4-6-15-8-9/h1-6,8H,7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDXDNMPVUELFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.